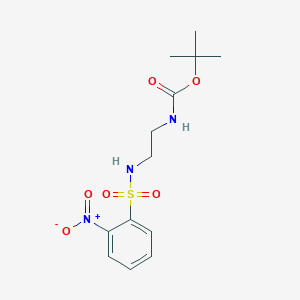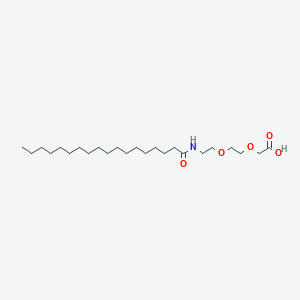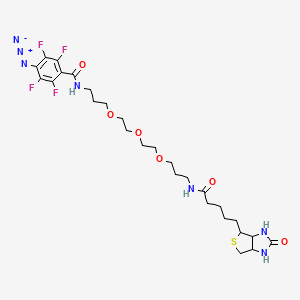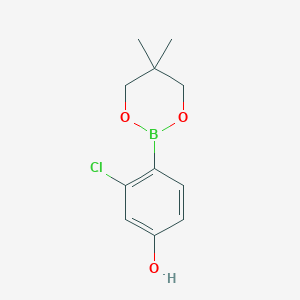
Palladium Silver foil, 0.025mm (0.001in) thick, 99.9% (metals basis excluding Pt), Pd:Ag, 75:25 wt%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Palladium Silver foil is 0.025mm (0.001 in.) thick and has a purity of 99.9% (metals basis excluding Pt). The weight percentage of Palladium (Pd) and Silver (Ag) is 75:25 . It appears silver-gray in color .
Physical and Chemical Properties The foil is 0.025mm (0.001in) thick . The appearance is silver gray . More specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.
Applications Palladium silver foils are used in dentistry for dental crowns and bridges. They are also used in conductive films and pastes, and to make multilayer capacitors .
Wissenschaftliche Forschungsanwendungen
Chemistry
Palladium, including Palladium Silver foil, plays a significant role in chemistry. Finely divided palladium, such as palladium on carbon, is used as a heterogeneous catalyst in hydrogenation, dehydrogenation, and petroleum cracking . Combined with a variety of ligands, e.g., bis(triphenylphosphine)palladium(II) dichloride, palladium acts as a homogeneous catalyst in the synthesis of fine chemicals . The 2010 Nobel Prize in chemistry recognized the significance of palladium reagents as catalysts in the synthetically important Heck, Negishi, and Suzuki cross-coupling reactions .
Emission Control Devices
Over 57% of the palladium supply is used in the catalytic converters found in more than 98% of all new vehicles . Palladium in these devices plays a crucial role in converting harmful gases emitted by gasoline engines, such as carbon monoxide, hydrocarbon, and oxides of nitrogen into less harmful carbon dioxide, nitrogen, and water vapor .
Jewelry
Palladium jewelry is 95% pure and will not tarnish like sterling silver . It is also hypoallergenic, making it the metal of choice for sensitive skin . Its malleability allows designers to make very intricate pieces .
Dentistry
Palladium silver foils are used in dentistry for dental crowns and bridges . It’s a popular choice due to its durability and resistance to corrosion.
Electronics
Palladium Silver foil is also used in conductive films and pastes . These are often used in electronic devices for their excellent conductivity and resistance to oxidation.
Multilayer Capacitors
Palladium Silver foil is used to make multilayer capacitors . These capacitors are commonly found in electronic devices, where they store energy in an electric field.
Fuel Cell Technology
New applications are currently in development, including as a component in fuel cell technology . Palladium’s excellent conductivity and chemical stability make it an ideal material for this application.
Groundwater Treatment
Palladium products are being explored for use in the removal of toxins and carcinogens in groundwater . This could provide a new, effective method for water treatment in the future.
Wirkmechanismus
Target of Action
Palladium Silver foil, with a composition of 75% Palladium (Pd) and 25% Silver (Ag), is primarily used in catalysis . The primary targets of this compound are organic molecules that undergo reactions facilitated by the catalytic properties of Palladium and Silver .
Mode of Action
The Palladium Silver foil acts as a catalyst in various chemical reactions. In the context of palladium-catalyzed C–H bond activation reactions, silver salts are used as additives . The mode of action of these silver salts in the catalytic cycle is intriguing. Computational investigations suggest that the pivotal role of silver salts is likely to manifest in the form of a Pd–Ag heterobimetallic species that facilitates intermetallic electronic communication . This Pd–Ag interaction provides a consistently lower energetic span compared to an analogous pathway devoid of such interaction .
Biochemical Pathways
In the world of nanotechnology, noble elements such as gold, silver, and palladium nanoparticles are employed as modern diagnostic tools and devices to combat serious diseases . They are considered a powerful chemical tool to diagnose and cure critical ailments such as HIV, cancer, and other types of infectious illnesses . The treatment of cancer is the most significant application of nanotechnology, which is based on premature tumor detection and analysis of cancer cells through nano-devices .
Pharmacokinetics
For instance, a study on a dinuclear palladium(II)-spermine chelate (Pd2Spm) showed that palladium in serum exhibited biphasic kinetics with a terminal half-life of 20.7 hours . Palladium was distributed throughout most of the tissues except for the brain, with the highest values in the kidney, followed by the liver, lungs, ovaries, adipose tissue, and mammary glands .
Result of Action
The result of the action of Palladium Silver foil is primarily observed in the facilitation of chemical reactions. In the context of palladium-catalyzed C–H bond activation reactions, the Pd–Ag interaction could lead to enhanced catalytic efficiency . In biomedical applications, palladium nanoparticles can contribute to the diagnosis and treatment of critical diseases .
Action Environment
The action, efficacy, and stability of Palladium Silver foil can be influenced by various environmental factors. For instance, the presence of other substances in the reaction mixture can affect the catalytic activity of the foil . In biomedical applications, the biological environment can influence the interaction of palladium nanoparticles with biological systems .
Eigenschaften
IUPAC Name |
palladium;silver |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.Pd |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELZOZIOHGSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Pd].[Ag] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgPd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679847 |
Source


|
| Record name | Palladium--silver (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silver palladium | |
CAS RN |
60495-83-2 |
Source


|
| Record name | Palladium--silver (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)





![alpha-[3-(o-Pyridyldisulfido)propanoylamido]-omega-succinimidyl ester 24(ethylene glycol)](/img/structure/B6363045.png)
![Maleinimido-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6363049.png)

